Saquinavir mesylate

概要

説明

サキナビルメシル酸塩: は、HIV/AIDSの治療または予防のために他の薬剤と組み合わせて使用される抗レトロウイルス薬です。 これは、ウイルスが成熟して複製するために不可欠なHIVプロテアーゼ酵素を阻害するプロテアーゼ阻害剤です 。 サキナビルメシル酸塩は、1995年にFDAによって承認された最初プロテアーゼ阻害剤であり、それ以来、HIV感染の管理において重要な役割を果たしてきました .

準備方法

合成経路と反応条件: サキナビルメシル酸塩は、さまざまな方法で合成できます。 一般的なアプローチの1つは、ヒドロキシプロピル-β-シクロデキストリンとの包接錯体化技術を伴い、化合物の溶解度と溶解速度を向上させます 。 別の方法は、抗溶媒沈殿と高圧ホモジナイゼーションを使用してナノクリスタルを調製する方法であり、サキナビルメシル酸塩の経口吸収を改善します .

工業生産方法: サキナビルメシル酸塩の工業生産には、通常、ゲルシレ44/14やポリエチレングリコール(PEG)4000などの担体との固体分散体が使用されます。 これらの担体は、薬物の溶解速度と安定性を向上させるのに役立ちます .

化学反応の分析

反応の種類: サキナビルメシル酸塩は、酸化、還元、置換反応など、さまざまな化学反応を受けます。これらの反応は、化合物の特性を修飾し、その効力を高めるために不可欠です。

一般的な試薬と条件: サキナビルメシル酸塩を含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。これらの反応の条件は、通常、最適な結果を得るために、制御された温度とpHレベルを伴います。

生成される主な生成物: これらの反応から生成される主な生成物には、溶解性、安定性、バイオアベイラビリティが向上したサキナビルメシル酸塩の修飾バージョンが含まれます。これらの修飾は、化合物の治療効果を高めるために不可欠です。

科学研究への応用

化学: 化学では、サキナビルメシル酸塩は、プロテアーゼ阻害剤とその標的との相互作用を研究するためのモデル化合物として使用されます。 これは、新しい合成方法や薬物送達システムの開発にも使用されています .

生物学: 生物学では、サキナビルメシル酸塩は、HIV複製メカニズムと、ウイルス成熟を防ぐためのプロテアーゼ阻害剤の役割を研究するために使用されます。 これは、薬剤耐性と新しい抗レトロウイルス療法の開発に関する研究にも使用されています .

医学: 医学では、サキナビルメシル酸塩は主に、他の抗レトロウイルス剤と組み合わせてHIV/AIDSの治療に使用されます。 これは、COVID-19などの他のウイルス感染症の治療と、がん治療にも有望な結果を示しています .

業界: 製薬業界では、サキナビルメシル酸塩は、新しい薬物製剤と送達システムの開発に使用されます。 また、抗レトロウイルス薬の品質管理と安定性試験にも使用されています .

科学的研究の応用

Clinical Applications in HIV Treatment

Saquinavir mesylate was the first protease inhibitor approved for HIV therapy, significantly altering treatment paradigms. It is typically administered in combination with other antiretroviral agents to enhance efficacy and reduce viral load.

Pharmacokinetics

- Bioavailability : Approximately 4%, significantly enhanced when taken with high-fat meals.

- Metabolism : Primarily hepatic via CYP3A4 with extensive first-pass metabolism.

- Protein Binding : About 98% bound to plasma proteins .

Clinical Studies

In clinical trials, saquinavir has demonstrated a favorable safety profile with manageable side effects, including gastrointestinal disturbances and mild to moderate adverse events . A notable study (PACTG 397) reported that while some subjects experienced serious adverse events, most tolerated the drug well over 96 weeks of treatment .

Potential Applications in Cancer Treatment

Recent studies have explored saquinavir's potential in oncology, particularly for its antiangiogenic and antitumor properties.

Antiangiogenic Effects

Research indicated that saquinavir inhibits angiogenesis and tumor growth in models of Kaposi's sarcoma (KS). In vitro and in vivo studies showed that saquinavir significantly reduced angiogenic lesions and spindle cell growth, comparable to established anticancer drugs like paclitaxel .

Mechanism of Action Against Cancer

Saquinavir's antitumor effects are attributed to its ability to inhibit cell invasion critical for angiogenesis. This suggests a possible mechanism where saquinavir could be repurposed for treating various cancers .

Repurposing for COVID-19 Treatment

Emerging evidence suggests that saquinavir may also have antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.

Inhibitory Activity

In vitro studies revealed that saquinavir exhibits significant inhibitory effects on the main protease (3CLpro) of SARS-CoV-2, with an IC50 value of approximately 9.92 μM . Molecular docking studies demonstrated that saquinavir effectively binds to the catalytic residues essential for protease activity, indicating its potential as a therapeutic option against COVID-19.

Formulation Innovations

Due to saquinavir's poor aqueous solubility and bioavailability challenges, innovative formulation strategies have been developed.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Recent advancements include the development of SNEDDS-loaded transdermal films aimed at improving saquinavir's bioavailability. These formulations have shown enhanced skin permeation and improved pharmacokinetic profiles compared to traditional oral dosage forms .

Case Study: Vaginal Microbicide Formulation

A study evaluated saquinavir's solubility in vaginal and seminal fluid simulants. The findings highlighted that while saquinavir remains soluble in vaginal fluid, it precipitates in seminal fluid, reducing its antiviral potency by five-fold . This underscores the importance of formulation considerations in maximizing efficacy.

Summary Table of this compound Applications

作用機序

サキナビルメシル酸塩は、HIVプロテアーゼ酵素を阻害することにより、その抗ウイルス活性を発揮します。 HIVプロテアーゼは、ウイルス複製と成熟に必要な、ウイルスポリタンパク質前駆体を個々の機能性タンパク質にプロテオリシス的に切断するために不可欠です 。 この酵素を阻害することにより、サキナビルメシル酸塩はウイルスが成熟して複製するのを防ぎ、それによって体内のウイルス量を減らします .

類似化合物との比較

類似化合物:

リトナビル: サキナビルのバイオアベイラビリティと効力を高めるために、サキナビルと組み合わせて使用される別のプロテアーゼ阻害剤.

独自性: サキナビルメシル酸塩は、HIV/AIDSの治療のために承認された最初プロテアーゼ阻害剤であり、この病気の管理において重要なマイルストーンを達成しました。 HIVプロテアーゼ酵素を阻害し、ウイルス成熟を防ぐ能力は、抗レトロウイルス療法の重要な成分となっています 。 さらに、リトナビルなどの他のプロテアーゼ阻害剤との組み合わせにより、バイオアベイラビリティと治療効果が向上します .

生物活性

Saquinavir mesylate, marketed under the brand name Invirase, is a potent HIV protease inhibitor that has been pivotal in the treatment of HIV infection. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and potential applications beyond HIV treatment, including its effects on other viruses and cancer cells.

Overview of this compound

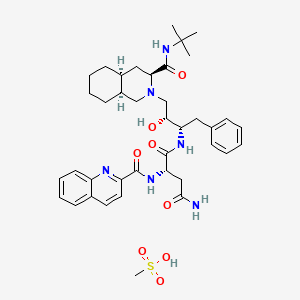

- Chemical Structure : this compound is a synthetic compound designed to mimic the transition state of the peptide bond cleaved by the HIV protease enzyme. Its chemical formula is complex, reflecting its designed specificity for viral targets.

- Mechanism of Action : Saquinavir inhibits HIV protease, preventing the cleavage of viral Gag-Pol polyprotein precursors into functional proteins necessary for viral maturation and replication. This results in the formation of immature, noninfectious viral particles .

Antiviral Efficacy

Saquinavir exhibits high antiviral activity against both HIV-1 and HIV-2. Its inhibitory constants (K_i) are reported to be less than 0.1 nM and 0.12 nM for HIV-2 and HIV-1 proteases, respectively . Clinical studies have demonstrated that saquinavir is most effective when used in combination with other antiretroviral agents, such as ritonavir or amprenavir, leading to synergistic effects that enhance overall antiviral efficacy .

Pharmacokinetics

- Absorption : The bioavailability of saquinavir is notably low (approximately 4%), but it can be significantly increased when taken with high-fat meals .

- Metabolism : Saquinavir is primarily metabolized in the liver via the cytochrome P450 system, specifically through CYP3A4, which accounts for over 90% of its hepatic metabolism .

- Elimination : Following administration, around 88% of saquinavir is excreted in feces, with only about 1% found in urine within five days post-dosing .

Clinical Studies

A notable clinical study involved administering this compound at a dosage of 600 mg three times daily to patients. The study revealed that while plasma concentrations were significant, cerebrospinal fluid concentrations were negligible, indicating limited central nervous system penetration . Adverse events reported included mild to moderate symptoms such as nasopharyngitis and gastrointestinal disturbances; however, serious adverse events were relatively rare .

In Vitro Studies on Other Applications

Recent research has explored the potential of saquinavir as an inhibitor of SARS-CoV-2's main protease (3CLpro). Molecular docking studies indicated that saquinavir effectively binds to critical catalytic residues within this protease, suggesting a potential role in treating COVID-19 . Additionally, studies have shown that saquinavir can inhibit NF-κB activation in various cancer cell lines, demonstrating its multifaceted biological activity beyond antiviral effects .

Degradation Products and Stability

Research has identified several degradation products of this compound under various conditions (acidic hydrolysis, oxidation) and assessed their pharmacological activity. The major degradation product formed under acidic conditions was found to be pharmacologically inactive compared to saquinavir itself . This highlights the importance of stability in formulation development.

Summary Table of Biological Activity

| Characteristic | Details |

|---|---|

| Target Virus | HIV-1, HIV-2 |

| K_i Values | <0.1 nM (HIV-2), 0.12 nM (HIV-1) |

| Bioavailability | ~4% (increased with fat) |

| Metabolism | Hepatic via CYP3A4 |

| Excretion | 88% feces, 1% urine |

| Adverse Events | Mild to moderate gastrointestinal issues |

| Potential Other Uses | Inhibition of SARS-CoV-2 protease; anti-cancer activity |

特性

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHXGOXEBNJUSN-YOXDLBRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127779-20-8 (Parent) | |

| Record name | Saquinavir mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023835 | |

| Record name | Saquinavir mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149845-06-7 | |

| Record name | Saquinavir mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149845-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saquinavir mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saquinavir mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAQUINAVIR MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。